3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde
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Overview
Description
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde is a compound that belongs to the family of benzaldehydes. This compound is used for scientific research purposes, and it has been found to have potential applications in various fields such as medicine, pharmacology, and biochemistry. In
Mechanism of Action
The mechanism of action of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as topoisomerase and histone deacetylase (HDAC). These enzymes are involved in the regulation of gene expression and DNA replication, and their inhibition can lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde are still under investigation. However, it has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It can also cause cell cycle arrest and alter the expression of certain genes involved in cancer progression.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde in lab experiments include its potent anticancer activity, its ability to inhibit the activity of certain enzymes, and its potential applications in drug development. However, its limitations include its toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde. One of the most promising areas of research is the development of new anticancer drugs and therapies based on this compound. Another direction is the study of its mechanism of action and potential side effects, which can help in the development of safer and more effective drugs. Additionally, its potential applications in other fields such as biochemistry and pharmacology should also be explored.
Synthesis Methods
The synthesis of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde involves the reaction of 3-bromo-5-methoxybenzaldehyde with 2-chloro-4-fluorobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80-100°C. The product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde has potential applications in various scientific research fields. One of its primary uses is in the development of new drugs and therapies. It has been found to have potent anticancer activity and can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. It can also be used as a tool for studying the mechanism of action of various cancer drugs and therapies.
properties
IUPAC Name |
3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO3/c1-20-14-5-9(7-19)4-12(16)15(14)21-8-10-2-3-11(18)6-13(10)17/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXNGGRQICLNAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde |
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